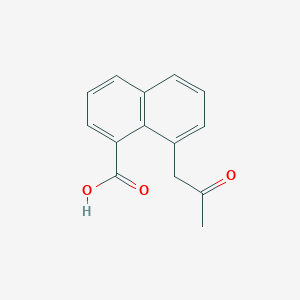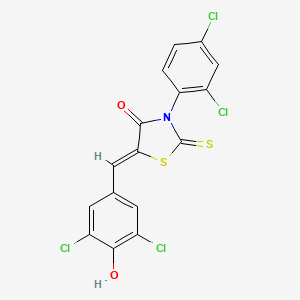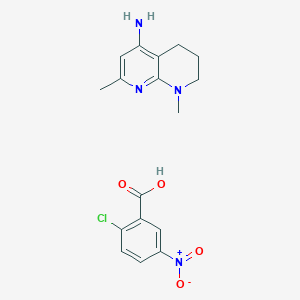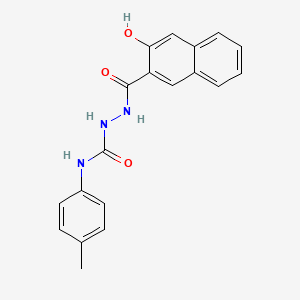![molecular formula C14H20INO5 B4927511 N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate, also known as 4-iodophenmetrazine (4-IPM), is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychostimulant and is structurally related to other popular stimulants such as amphetamines and phenmetrazine. In recent years, 4-IPM has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 4-IPM is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and mood elevation.
Biochemical and Physiological Effects:
4-IPM has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and can cause insomnia. In addition, it has been shown to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-IPM in lab experiments is its potency. It has been shown to be a more potent psychostimulant than other popular stimulants such as amphetamines. However, its neurotoxic effects on the brain can also be a limitation, as it can interfere with the interpretation of results.
Future Directions
There are several future directions for research involving 4-IPM. One area of interest is its potential use in the treatment of ADHD. It has been shown to have similar effects to other ADHD medications such as methylphenidate, and further research is needed to investigate its efficacy and safety. Another area of interest is its neurotoxic effects on the brain. More research is needed to understand the mechanisms of these effects and to develop strategies to mitigate them. Finally, 4-IPM could also be studied as a potential drug of abuse due to its potent psychostimulant effects. Further research is needed to understand its addictive potential and to develop strategies to prevent its abuse.
Synthesis Methods
The synthesis of 4-IPM involves the reaction of 4-iodophenol with 1-bromo-2-butene to form 2-(4-iodophenoxy)butene. This intermediate is then reacted with ethylenediamine to form N-[2-(4-iodophenoxy)ethyl]-1-butanamine. The final step involves the formation of oxalate salt by reacting the amine with oxalic acid.
Scientific Research Applications
4-IPM has been used in several scientific studies as a research tool to investigate its effects on the central nervous system. It has been shown to have potent psychostimulant effects and has been used to study the mechanisms of action of other stimulants such as amphetamines. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYGGHRNOFITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)


![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)


![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
